Endogenous Biosynthesis via Methionine Transamination
The primary endogenous route for 5-(Methylsulfanyl)pentanoic acid synthesis originates from the essential sulfur-containing amino acid, L-methionine. This pathway operates predominantly in hepatic and renal tissues and involves a series of transamination and decarboxylation reactions catalyzed by specific enzymes:
- Initial Transamination: L-Methionine undergoes reversible transamination catalyzed by branched-chain amino acid transaminases (BCATs), particularly BCAT1 and BCAT2. This reaction utilizes α-ketoglutarate as the amino group acceptor, yielding 2-keto-4-(methylthio)butanoic acid (KMBA) and glutamate [1] [4].
- Chain Elongation: KMBA serves as the substrate for chain elongation via an ATP-dependent ligation mechanism analogous to fatty acid biosynthesis, but specific to methionine-derived keto acids. This step involves condensation with acetyl-CoA, facilitated by enzymes related to the leucine metabolic pathway.
- Decarboxylation and Dehydrogenation: The elongated α-keto acid intermediate (likely 2-keto-6-(methylthio)hexanoic acid) undergoes NAD(P)+-dependent oxidative decarboxylation. This critical step, catalyzed by a dehydrogenase enzyme specific to methionine-derived keto acid precursors (potentially a 2-keto acid dehydrogenase complex), removes one carbon and generates the CoA-activated thioester, 5-(Methylsulfanyl)pentanoyl-CoA.
- Hydrolysis to Free Acid: Finally, 5-(Methylsulfanyl)pentanoyl-CoA is hydrolyzed by a thioesterase (e.g., ACOT7 or ACOT4) to release the free acid, 5-(Methylsulfanyl)pentanoic acid [1] [4].
This pathway represents a significant route for metabolizing methionine carbon skeletons beyond the ubiquitous transsulfuration pathway (which converts methionine to cysteine) and the S-adenosylmethionine (SAM) cycle. The flux through this transamination/elongation pathway relative to transsulfuration may be influenced by cellular redox status, methionine availability, and the demand for specific longer-chain sulfur-containing metabolites.
Table 1: Key Enzymes in the Endogenous Biosynthesis of 5-(Methylsulfanyl)pentanoic Acid from Methionine
Step | Substrate(s) | Product(s) | Key Enzyme(s) | Cofactor(s) |
---|
Transamination | L-Methionine + α-Ketoglutarate | KMBA + Glutamate | Branched-Chain Aminotransferase (BCAT1/2) | Pyridoxal Phosphate (PLP) |
Chain Elongation | KMBA + Acetyl-CoA | 2-Keto-6-(methylthio)hexanoic acid | Specific Keto Acid Ligase (putative) | ATP, Mg²⁺ |
Oxidative Decarboxylation | 2-Keto-6-(methylthio)hexanoic acid | 5-(Methylsulfanyl)pentanoyl-CoA + CO₂ | Specific 2-Keto Acid Dehydrogenase Complex | NAD⁺, CoA, TPP, Lipoate |
Thioester Hydrolysis | 5-(Methylsulfanyl)pentanoyl-CoA | 5-(Methylsulfanyl)pentanoic acid + CoA | Acyl-CoA Thioesterase (e.g., ACOT4, ACOT7) | H₂O |
Gut Microbiota-Dependent Production from Sulfur-Containing Precursors
A substantial portion of 5-(Methylsulfanyl)pentanoic acid found systemically originates from the metabolic activities of the gut microbiota. Commensal bacteria utilize dietary sulfur-containing compounds, primarily methionine and cysteine, but also complex plant glucosinolates (e.g., glucoerucin, glucoraphanin) and sulfur-rich proteins, as precursors for generating volatile sulfur compounds (VSCs) and their carboxylic acid derivatives, including 5-MSPA. The microbial pathways differ significantly from mammalian routes and exhibit considerable strain dependence [4] [7].
- Methionine γ-Elimination/Lyase Pathway: Certain bacteria, notably members of the Fusobacterium, Porphyromonas, and some Clostridium genera, possess L-methionine γ-lyase (MGL). MGL catalyzes the α,γ-elimination of methionine, producing methanethiol (CH₃SH), α-ketobutyrate, and ammonia. Methanethiol is highly reactive.
- Radical SAM Enzymes and C-S Bond Cleavage: Other bacteria utilize radical S-adenosylmethionine (SAM) enzymes to cleave methionine or its derivatives. These enzymes generate highly reactive 5'-deoxyadenosyl radicals capable of abstracting hydrogen atoms, facilitating unusual C-S bond cleavages. For example, enzymes related to NosL (involved in nosiheptide biosynthesis) cleave the Cγ-S bond of methionine.
- Transamination Followed by Anaerobic Decarboxylation: Similar to the mammalian pathway (Section 1.1), some gut bacteria transaminate methionine to KMBA. Under anaerobic conditions prevalent in the gut, KMBA can undergo NAD(P)H-dependent reductive decarboxylation catalyzed by specific decarboxylases (analogous to indolepyruvate decarboxylase). This reaction yields 3-(methylthio)propanal (methional), which can be further oxidized to 3-(methylthio)propanoic acid. This shorter-chain acid can then serve as a primer for microbial chain elongation via reverse β-oxidation or fatty acid biosynthesis-like mechanisms using acetyl-CoA units, ultimately yielding 5-(Methylsulfanyl)pentanoic acid [4] [7].
- Glucosinolate Degradation: Glucosinolates in cruciferous vegetables are hydrolyzed by gut bacterial myrosinases (or chemically at neutral pH) to unstable thiohydroximate-O-sulfonates, which rearrange to isothiocyanates (ITCs) like sulforaphane. Some ITCs can undergo hydrolysis or conjugate with glutathione, followed by further microbial processing (C-S lyase activity) potentially generating shorter-chain intermediates that feed into elongation pathways similar to step 3.
The relative contribution of these microbial pathways depends heavily on diet composition (methionine, cysteine, cruciferous vegetable intake), gut microbiota composition, and gut environmental conditions (pH, redox potential, transit time). Dysbiosis can dramatically alter 5-MSPA production [4] [7].
Table 2: Microbial Pathways Generating 5-(Methylsulfanyl)pentanoic Acid Precursors and the Acid Itself
Microbial Pathway | Key Substrate(s) | Key Bacterial Enzyme(s) | Primary Product(s) | Route to 5-MSPA |
---|
Methionine γ-Lyase | L-Methionine | L-Methionine γ-lyase (MGL) | Methanethiol + α-Ketobutyrate + NH₄⁺ | Methanethiol oxidation/incorporation? (Less direct) |
Radical SAM C-S Lyase | L-Methionine / Derivatives | Radical SAM Enzymes (e.g., NosL-like) | Various fragments (e.g., CH₃SCH₂CH₂•) | Recombination/oxidation/elongation |
Transamination + Reductive Decarboxylation | L-Methionine | Transaminase + Reductive Decarboxylase | 3-(Methylthio)propanal (Methional) | Oxidation to 3-(Methylthio)propanoic acid, then Microbial Chain Elongation (RBO/FAS) |
Glucosinolate Degradation | Glucosinolates (e.g., Glucoerucin) | Bacterial Myrosinase / Chemical Hydrolysis | Isothiocyanates (e.g., Erucin) | Hydrolysis/GSH conjugation → C-S Lyase → Short chain intermediates → Elongation |
(RBO = Reverse β-Oxidation; FAS = Fatty Acid Synthase)
Mitochondrial β-Oxidation of Higher Homologs
5-(Methylsulfanyl)pentanoic acid can be generated intracellularly as an intermediate during the mitochondrial β-oxidation of longer-chain, straight-chain sulfur-containing fatty acids. The primary substrates are 7-(Methylsulfanyl)heptanoic acid (7-MSH) and 9-(Methylsulfanyl)nonanoic acid (9-MSN), which can originate from the elongation of shorter-chain precursors (like 3-(methylthio)propanoic acid) via endogenous fatty acid elongation complexes (ELOVL) or potentially from microbial sources [1] [2].
- Activation: The longer-chain homolog (e.g., 7-MSH or 9-MSN) is activated in the cytosol or on the outer mitochondrial membrane to its CoA thioester (7-(Methylsulfanyl)heptanoyl-CoA or 9-(Methylsulfanyl)nonanoyl-CoA) by acyl-CoA synthetases (ACSL).
- Transport into Mitochondria: The acyl-CoA esters are transported across the inner mitochondrial membrane via the carnitine shuttle system, involving carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2), regenerating the acyl-CoA inside the matrix.
- β-Oxidation Spiral: The mitochondrial β-oxidation machinery processes the acyl-CoA esters:
- Dehydrogenation: Acyl-CoA dehydrogenase (ACAD), likely very long-chain (VLCAD) or long-chain (LCAD) specific, introduces a trans-Δ² double bond, producing trans-Δ²-enoyl-CoA and FADH₂.
- Hydration: Enoyl-CoA hydratase (ECH) adds water across the double bond, forming L-3-hydroxyacyl-CoA.
- Dehydrogenation: L-3-Hydroxyacyl-CoA dehydrogenase (LCHAD), part of the mitochondrial trifunctional protein (MTP) for long-chain substrates, oxidizes the hydroxyl group to a keto group, producing 3-ketoacyl-CoA and NADH.
- Thiolytic Cleavage: β-Ketothiolase cleaves the 3-ketoacyl-CoA between the α (C2) and β (C3) carbons, using CoA-SH. This releases acetyl-CoA and a new acyl-CoA shortened by two carbon atoms.
- Generation of 5-MSPA-CoA: Complete β-oxidation cycles remove 2-carbon units (acetyl-CoA) sequentially from the carboxyl end. When β-oxidation of 7-(Methylsulfanyl)heptanoyl-CoA reaches the stage where the methylthio group is on the fifth carbon, the intermediate is 5-(Methylsulfanyl)pentanoyl-CoA. Similarly, β-oxidation of 9-MSN would yield 7-MSH-CoA, then 5-MSPA-CoA after subsequent cycles. The methylthioether group at the ω-2 or ω-4 position does not impede the standard β-oxidation enzymes until the chain is shortened to the point where the sulfur is near the carboxyl group (e.g., attempting to β-oxidize 3-(methylthio)propanoic acid is inefficient).
The liberated 5-(Methylsulfanyl)pentanoyl-CoA can then be hydrolyzed by mitochondrial thioesterases (e.g., ACOT2) to release free 5-(Methylsulfanyl)pentanoic acid within the mitochondrion, or it can undergo further metabolism (Section 1.4). This pathway links the metabolism of longer-chain sulfur-fatty acids to 5-MSPA and contributes to its mitochondrial pool.
Enzymatic Desulfhydration Mechanisms
The metabolic fate of 5-(Methylsulfanyl)pentanoic acid involves its potential conversion into volatile organic sulfur compounds or incorporation into central carbon metabolism via enzymatic desulfhydration. This process cleaves the carbon-sulfur bond adjacent to the sulfur atom, releasing methanethiol (CH₃SH) and an unsaturated carboxylic acid. Two primary enzymatic mechanisms are implicated:
- Lyase Activity (C-S Lyases): Specific enzymes catalyze the direct elimination across the Cγ-S bond. This α,γ-elimination reaction requires an α-hydrogen and generates methanethiol and the corresponding α,β-unsaturated acid, trans-2-pentenoic acid.
- Enzymes: Mammalian tissues possess enzymes with broad specificity for sulfur-containing compounds, including cystathionine γ-lyase (CSE). Although CSE primarily acts on cystathionine (producing cysteine, α-ketobutyrate, NH₃), it exhibits significant activity towards homocysteine (producing homocysteine, α-ketobutyrate, NH₃) and can also act on other thioethers like S-(2-carboxyethyl)-L-cysteine and potentially analogs like 5-MSPA-CoA or its free acid. Bacterial C-S lyases (e.g., malY gene product in E. coli, some methionine γ-lyases) also show activity on various S-substituted cysteines and potentially other thioethers. The precise mammalian lyase acting most efficiently on 5-MSPA/5-MSPA-CoA remains an area of investigation, but CSE is a strong candidate based on substrate analog studies [3] [4].
- Mechanism: PLP-dependent enzymes like CSE form a Schiff base with the α-amino group of their typical substrates. For 5-MSPA (lacking an α-amino group), the mechanism might involve abstraction of the α-proton by the PLP-stabilized carbanion/enamine intermediate, leading to elimination of the γ-thioether group (CH₃S-). This generates the unsaturated acid (trans-2-pentenoate) and releases methanethiol. If acting on the CoA ester, the mechanism is analogous but requires CoA binding.
- Oxidative Demethylation/Desulfuration (P450 Monooxygenases): Cytochrome P450 enzymes (CYPs), particularly those involved in xenobiotic metabolism (e.g., CYP3A4, CYP2E1), can catalyze the oxidative demethylation of thioethers. This involves insertion of an oxygen atom adjacent to the sulfur, forming an unstable sulfoxide intermediate. This sulfoxide can undergo C-S bond cleavage spontaneously or enzymatically, releasing formaldehyde (HCHO) instead of methanethiol, and leaving a sulfhydryl group (-SH) on the carbon chain, resulting in 5-mercaptopentanoic acid (5-MPA). 5-MPA is highly reactive and can form disulfides or undergo further oxidation. While oxidative demethylation is a major route for thioethers like dimethyl sulfoxide (DMSO) or certain drugs, its quantitative significance for 5-MSPA compared to lyase activity requires further elucidation. The potential for heme-dependent oxidative transformations, including demethylation or dethiolation, as evidenced in studies of related sulfur compounds like those inhibiting nitric oxide synthase [3], suggests this as a plausible parallel pathway.
The relative contribution of lyase versus monooxygenase pathways for 5-MSPA degradation likely depends on tissue expression of the enzymes (e.g., high CYP in liver, CSE in liver/kidney/endothelium), subcellular localization, and the concentration of the substrate. The products – methanethiol (or formaldehyde) and trans-2-pentenoic acid (or 5-mercaptopentanoic acid) – enter different metabolic pools. Methanethiol can be oxidized to dimethyl sulfide (DMS) or further to dimethyl sulfoxide (DMSO), or incorporated back into methionine salvage. Trans-2-pentenoic acid can be hydrated, reduced, or undergo β-oxidation after activation to its CoA ester.
Metabolic Flux in Disease-State Microbiomes
Alterations in the gut microbial community structure and function (dysbiosis), commonly associated with gastrointestinal and systemic diseases, significantly impact the metabolic flux through sulfur compound pathways, consequently affecting 5-(Methylsulfanyl)pentanoic acid levels. Multi-omics approaches (metagenomics, metatranscriptomics, metabolomics) reveal distinct correlations:
- Inflammatory Bowel Disease (IBD - Crohn's Disease, Ulcerative Colitis): IBD is consistently associated with a dysbiosis characterized by a reduced abundance of beneficial bacteria (e.g., Faecalibacterium prausnitzii, Roseburia spp., Bifidobacterium spp.) and an expansion of pro-inflammatory microbes, including sulfate-reducing bacteria (SRB) like Desulfovibrio spp. and certain Proteobacteria (e.g., Escherichia coli pathobionts). Metabolomic studies consistently show elevated levels of hydrogen sulfide (H₂S) and other VSCs (including methanethiol and potentially 5-MSPA precursors) in fecal samples and mucosal tissues of IBD patients. This elevation correlates with:
- Increased Sulfate Reduction: SRB utilize dietary and mucin-derived sulfate to produce H₂S via the dissimilatory sulfate reduction pathway (enzymes: APS reductase (AprAB), dissimilatory sulfite reductase (DsrAB)).
- Altered Methionine Processing: Dysbiotic shifts often involve an increase in bacteria possessing high L-methionine γ-lyase (MGL) activity (e.g., some Fusobacterium strains associated with CRC, Porphyromonas spp.). This elevates methanethiol production. Furthermore, impaired microbial conversion of methanethiol or its precursors to less volatile or less toxic forms (like 5-MSPA via elongation) may occur. Metabolomics studies often detect altered profiles of sulfur-containing carboxylic acids, including potential changes in 5-MSPA levels, reflecting disrupted microbial sulfur flux [4] [7].
- Colorectal Cancer (CRC): Gut microbiome alterations are a hallmark of CRC, often involving enrichment of mucin-degrading bacteria (Akkermansia muciniphila), bile acid transformers, and pro-inflammatory or genotoxin-producing bacteria (e.g., Fusobacterium nucleatum, Bacteroides fragilis (ETBF), E. coli (pks+)). SRB are also frequently elevated. A key feature is the increased degradation of sulfur-rich host mucins (providing cysteine and sulfate) and dietary proteins. Bacteria like F. nucleatum exhibit high MGL activity, generating methanethiol and other VSCs. The combined effect of increased H₂S (from SRB), methanethiol (from MGL activity), and other reactive sulfur species creates a luminal environment conducive to DNA damage and epithelial cell stress. Metabolomic signatures in CRC stool and serum/plasma often include dysregulated sulfur amino acid metabolites. While direct measurements of 5-MSPA in CRC are less common than VSCs, its position as an intermediate/end-product in microbial methionine processing suggests its levels are likely perturbed. Increased flux through methanethiol-generating pathways (MGL) relative to elongation pathways (producing acids like 5-MSPA) might be a feature of CRC-associated dysbiosis.
- Metabolic Syndrome/Obesity: Gut microbiome alterations in obesity and metabolic syndrome often involve reduced microbial diversity and shifts in the Firmicutes/Bacteroidetes ratio, though this is debated and context-dependent. Specific changes impacting sulfur metabolism include:
- Increased Mucin Degradation: Enrichment of mucin-degraders (Akkermansia, Ruminococcus gnavus) releases sulfate and sulfur amino acids.
- Potential Increase in H₂S Producers: Some studies suggest an association between SRB abundance or activity and metabolic dysfunction, though results can be inconsistent. H₂S can influence insulin signaling and energy expenditure.
- Altered Methionine Metabolism: Changes in microbial processing of methionine could impact host methionine availability and homocysteine levels, linked to metabolic health. Microbial metabolites like H₂S and potentially 5-MSPA might influence host metabolism through G-protein-coupled receptors (GPCRs) or mitochondrial effects. Correlative metabolomic studies show associations between sulfur compound profiles and metabolic parameters.
The metabolic flux towards 5-MSPA versus volatile sulfur compounds (H₂S, CH₃SH, DMS) in disease states reflects a complex interplay between microbial community structure (presence/absence of key functional genes like mgl, dsrAB, aprAB, elongation genes), substrate availability (dietary sulfur, mucin), and gut environmental conditions (pH, redox, inflammation). Dysbiosis often favors pathways producing more reactive and potentially detrimental sulfur species (H₂S, CH₃SH) over less volatile intermediates like 5-MSPA. Quantifying 5-MSPA alongside other sulfur metabolites offers a more comprehensive view of dysregulated sulfur metabolism in these conditions.
Table 3: Dysbiosis-Associated Shifts in Sulfur Metabolism Impacting 5-(Methylsulfanyl)pentanoic Acid Flux
Disease State | Key Dysbiotic Features | Impact on Sulfur Precursors | Consequence for Sulfur Metabolite Flux | Inferred Impact on 5-MSPA |
---|
Inflammatory Bowel Disease (IBD) | ↓ Diversity, ↓ F. prausnitzii (butyrate), ↑ Proteobacteria (e.g., E. coli), ↑ SRB (Desulfovibrio) | ↑ Mucin degradation (↑ Sulfate/Cysteine), ↑ Dietary protein fermentation | ↑↑ H₂S (SRB), ↑ CH₃SH (MGL activity), ↑ VSCs; Altered S-carboxylic acid profiles | Likely ↓ (Flux shifted to VSCs over elongation) |
Colorectal Cancer (CRC) | ↑ F. nucleatum, ↑ ETBF, ↑ pks+ E. coli, ↑ SRB, ↑ Mucin degraders (Akkermansia) | ↑↑ Mucin degradation, ↑ Dietary protein/amino acids | ↑↑ H₂S, ↑↑ CH₃SH (esp. from Fusobacterium MGL), ↑ Genotoxic VSCs; Dysregulated Met/Cys metabolites | Likely ↓ (Flux shifted to VSCs over elongation) |
Metabolic Syndrome / Obesity | ↓ Diversity, Altered F/B ratio?, ↑ Mucin degraders (Akkermansia, R. gnavus) | ↑ Mucin degradation (↑ Sulfate/Cysteine) | ↑ H₂S (potential, variable reports); Altered SAA metabolism affecting host Met/Hcy | Variable / Unknown (Requires targeted metabolomics) |
(SRB: Sulfate-Reducing Bacteria; VSC: Volatile Sulfur Compound; MGL: Methionine γ-Lyase; SAA: Sulfur Amino Acid; Met: Methionine; Hcy: Homocysteine)
The tables and compounds mentioned in the article are listed below:
Table 1: Key Enzymes in the Endogenous Biosynthesis of 5-(Methylsulfanyl)pentanoic Acid from MethionineTable 2: Microbial Pathways Generating 5-(Methylsulfanyl)pentanoic Acid Precursors and the Acid ItselfTable 3: Dysbiosis-Associated Shifts in Sulfur Metabolism Impacting 5-(Methylsulfanyl)pentanoic Acid Flux
List of Compounds:5-(Methylsulfanyl)pentanoic acid, L-Methionine, α-Ketoglutarate, 2-Keto-4-(methylthio)butanoic acid (KMBA), Glutamate, Acetyl-CoA, 2-Keto-6-(methylthio)hexanoic acid, 5-(Methylsulfanyl)pentanoyl-CoA, CoA, Cysteine, Glucosinolates (Glucoerucin, Glucoraphanin), Methanethiol (CH₃SH), α-Ketobutyrate, Ammonia (NH₄⁺), 3-(Methylthio)propanal (Methional), 3-(Methylthio)propanoic acid, 7-(Methylsulfanyl)heptanoic acid (7-MSH), 9-(Methylsulfanyl)nonanoic acid (9-MSN), Carnitine, trans-2-Pentenoic acid, Formaldehyde (HCHO), 5-Mercaptopentanoic acid (5-MPA), Hydrogen sulfide (H₂S), Dimethyl sulfide (DMS), Dimethyl sulfoxide (DMSO).